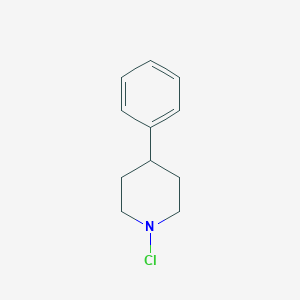
1-Chloro-4-phenylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-phenylpiperidine is a chemical compound that features a piperidine ring substituted with a chlorine atom at the 1-position and a phenyl group at the 4-position. This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-phenylpiperidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-phenylpiperidine with thionyl chloride can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-phenylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted piperidines, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
1-Chloro-4-phenylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of analgesics and antipsychotics.
Industry: It is used in the production of various chemical products and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 1-Chloro-4-phenylpiperidine involves its interaction with specific molecular targets. For instance, derivatives of this compound, such as meperidine, act as opioid agonists by binding to opioid receptors in the central nervous system, leading to analgesic effects . The pathways involved include the inhibition of neurotransmitter release and modulation of pain perception.
Comparison with Similar Compounds
1-Chloro-4-phenylpiperidine can be compared with other similar compounds, such as:
4-Phenylpiperidine: This compound serves as the base structure for various opioids and has similar pharmacological properties.
1-Phenylpiperazine: Known for its use as an intestinal permeation enhancer with minimal cytotoxicity.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14ClN |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
1-chloro-4-phenylpiperidine |
InChI |
InChI=1S/C11H14ClN/c12-13-8-6-11(7-9-13)10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
InChI Key |
YIPICMDIVDXPEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


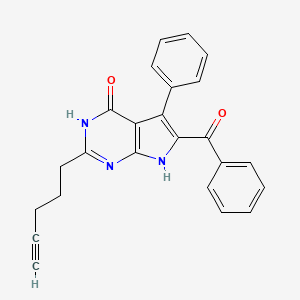
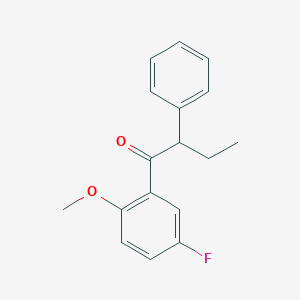
![4-chloro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B14115814.png)
![Ethyl 2'-ethenyl-2-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14115816.png)


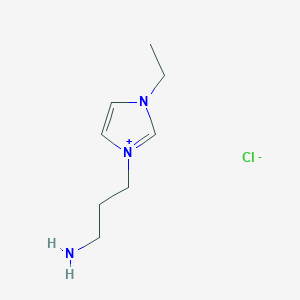
![tert-Butyl 2-(5-methyl-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate](/img/structure/B14115836.png)
![(E)-8-(3-(Dimethylamino)acryloyl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1h)-one](/img/structure/B14115841.png)
![6-Ethoxy-2-phenylbenzo[d]oxazole](/img/structure/B14115843.png)
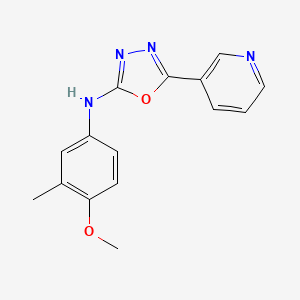
![(3S,3'S)-4,4'-(2-chloropyrido[2,3-d]pyrimidine-4,7-diyl)bis(3-methylmorpholine)](/img/structure/B14115863.png)
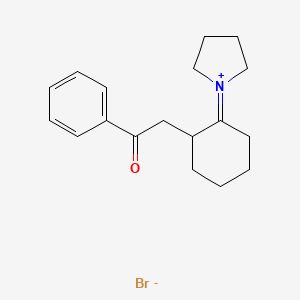
![4-[4-(4-chlorophenoxy)anilino]-1H-quinazoline-2-thione](/img/structure/B14115881.png)
